

# 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

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## Technical Guide: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid** is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a summary of the available chemical properties, a detailed potential experimental protocol for its synthesis and characterization, and a visualization of the synthetic workflow. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on closely related analogs.

### Chemical Properties

A comprehensive summary of the known and estimated chemical properties of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid** is presented below.

Property	Value	Source/Analog
IUPAC Name	5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid	-
CAS Number	Not available	-
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	168.19 g/mol	[1][2][3][4]
Melting Point	Estimated: 130-150 °C	Based on 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (136-141 °C)[5]
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	General solubility of pyrazole carboxylic acids
pKa	Not available	-

## Experimental Protocols

The following is a proposed experimental protocol for the synthesis and characterization of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**, based on established methods for analogous pyrazole derivatives.

### Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the synthesis of similar pyrazole esters.

Materials:

- Propylhydrazine
- Ethyl 2-acetyl-3-oxobutanoate (or a similar  $\beta$ -ketoester)

- Ethanol
- Acetic acid (glacial)
- Sodium bicarbonate
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of propylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
- To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
- Purify the crude product by column chromatography on silica gel.

## Hydrolysis to 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Materials:

- Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl)

#### Procedure:

- Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).
- Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to obtain **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

## Characterization

The synthesized compound should be characterized using the following standard analytical techniques:

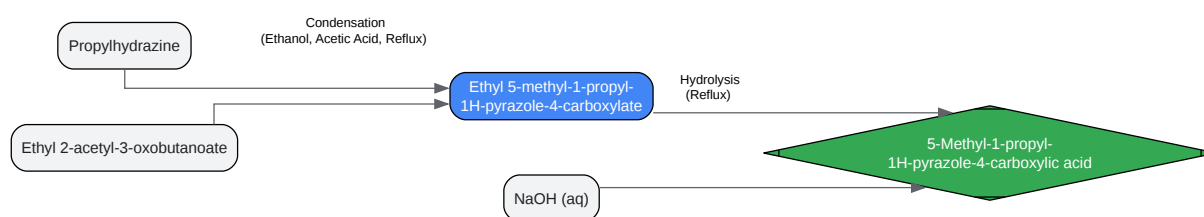
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected signals would include a triplet and a sextet for the propyl group protons, a singlet for the methyl group protons, and a singlet for the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet.
  - $^{13}\text{C}$  NMR: Expected signals would correspond to the carbons of the propyl group, the methyl group, the pyrazole ring, and the carboxylic acid carbonyl group.
- Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=N

stretches of the pyrazole ring and alkyl groups.

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

## Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.



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Caption: Proposed two-step synthesis of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

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